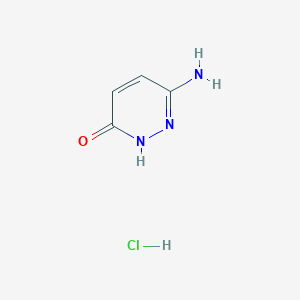

6-Aminopyridazin-3-ol hydrochloride

Description

Significance of Pyridazine (B1198779) Scaffolds in Modern Organic Synthesis

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. chemimpex.com Its inherent chemical features, including its ability to participate in hydrogen bonding and its unique electronic distribution, make it a valuable component in the design of new molecules with specific functions. nih.gov The presence of the nitrogen atoms allows for modulation of physicochemical properties such as solubility and polarity, which is crucial in the development of pharmaceutical compounds. lookchem.com

Pyridazine derivatives have been successfully incorporated into a wide range of biologically active molecules, demonstrating activities such as antiviral, and anti-inflammatory properties. chemimpex.comnih.gov For instance, certain pyridazine-based compounds have been investigated for their potential in treating hepatitis A virus (HAV). nih.gov The versatility of the pyridazine core allows for the synthesis of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. organic-chemistry.orgorganic-chemistry.org

Overview of Research Directions for 6-Aminopyridazin-3-ol Hydrochloride and Related Analogues

This compound is a versatile building block that holds considerable promise for the synthesis of more complex molecules. chemimpex.com Its structure, featuring both an amino and a hydroxyl group on the pyridazine ring, provides multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and the development of novel derivatives.

Current research involving this compound and its analogues is primarily focused on several key areas:

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com Researchers are exploring its use in creating new drugs, particularly those targeting neurological disorders. chemimpex.com The unique structure of this compound is also being leveraged to develop novel anti-inflammatory and antimicrobial agents. chemimpex.com

Organic Synthesis: In the realm of organic synthesis, this compound is a valuable reagent for preparing a variety of pyridine (B92270) derivatives. chemimpex.com Its reactivity allows for its participation in a range of chemical transformations, making it a useful tool for synthetic chemists. chemimpex.com

Biochemical Research: The compound is utilized in studies related to enzyme inhibition and receptor binding. chemimpex.com By incorporating this scaffold into larger molecules, researchers can probe biochemical pathways and identify potential therapeutic targets. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19064-67-6 |

| Molecular Formula | C₄H₆ClN₃O |

| Molecular Weight | 147.56 g/mol |

| Melting Point | 185 °C |

| Solubility | Soluble in water |

The data in this table is compiled from publicly available chemical information.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-2-4(8)7-6-3;/h1-2H,(H2,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFUJLRIPXNCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607256-37-0 | |

| Record name | 6-aminopyridazin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Aminopyridazin 3 Ol Hydrochloride and Its Derivatives

Direct Synthesis Approaches for 6-Aminopyridazin-3-ol Hydrochloride

The direct synthesis of this compound is a multi-step process that typically begins with the formation of the pyridazine (B1198779) core, followed by functional group interconversions to introduce the desired amino and hydroxyl moieties.

General Reaction Pathways

A common and established pathway for the synthesis of the pyridazine framework involves the condensation of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). This reaction initially forms maleic hydrazide (pyridazine-3,6-diol). The diol is then subjected to a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine (B152260). chemicalbook.comgoogle.com

The subsequent step involves the selective amination of one of the chloro groups. This is generally achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849), often in the form of aqueous ammonia (ammonia water), to produce 3-amino-6-chloropyridazine (B20888). google.comjofamericanscience.orgrsc.orggoogle.com The final key transformation is the hydrolysis of the remaining chloro group to a hydroxyl group. This nucleophilic aromatic substitution is typically carried out using a hydroxide (B78521) base, such as sodium hydroxide, to afford 6-aminopyridazin-3-ol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

An alternative approach involves the reaction of 3-amino-6-chloropyridazine with a sodium alkoxide, such as sodium methoxide, followed by hydrolysis of the resulting ether. google.com

Influence of Reaction Conditions on Synthetic Outcomes

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions.

For the amination of 3,6-dichloropyridazine, the reaction temperature, pressure, and solvent play a critical role. The use of microwave irradiation has been shown to significantly accelerate the reaction, leading to high yields of 3-amino-6-chloropyridazine in a much shorter time frame compared to conventional heating. rsc.org The choice of solvent, such as methanol, ethanol, DMF, or acetonitrile (B52724), can also influence the reaction rate and product purity. google.com

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Ammonia water | DMF | 100 | 9 | 90.63 | google.com |

| 3,6-Dichloropyridazine | Ammonia water | DMF/Acetonitrile | 150 | 6 | 89.25 | google.com |

| 3,6-Dichloropyridazine | Ammonia water | - | 120 (Microwave) | 0.5 | 87 | rsc.org |

The hydrolysis of 3-amino-6-chloropyridazine to 6-aminopyridazin-3-ol is typically performed in an aqueous basic solution. The concentration of the base and the reaction temperature are key parameters to control for achieving complete hydrolysis without promoting side reactions.

Kinetic and Mechanistic Considerations in Synthesis

The synthesis of this compound involves several fundamental reaction mechanisms. The formation of the pyridazine ring from maleic anhydride and hydrazine is a condensation reaction. The chlorination of pyridazine-3,6-diol with reagents like POCl₃ proceeds through the formation of a reactive chloro-phosphorus intermediate.

The amination and hydrolysis steps are examples of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridazine ring. The chloro groups activate the ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate. The regioselectivity of the amination of 3,6-dichloropyridazine, where only one chlorine atom is substituted, can be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions. The second substitution is generally slower due to the electron-donating nature of the newly introduced amino group, which deactivates the ring towards further nucleophilic attack.

Utilization of this compound as a Key Building Block

The presence of both an amino and a hydroxyl group, along with the pyridazine core, makes this compound a versatile precursor for the synthesis of a wide array of more complex heterocyclic structures. nih.govresearchgate.net

Construction of Novel Heterocyclic Systems

The bifunctional nature of 6-Aminopyridazin-3-ol allows for its use in constructing fused heterocyclic systems. For instance, it can be a precursor for the synthesis of pyrazolo[3,4-c]pyridazines and pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. researchgate.net The amino group can react with a suitable reagent to form a five- or six-membered ring fused to the pyridazine core.

For example, the reaction of a pyridazine derivative with hydrazine hydrate can lead to the formation of a fused pyrazole (B372694) ring. researchgate.net Similarly, condensation reactions with dicarbonyl compounds or their equivalents can be employed to build various fused systems. The Suzuki cross-coupling reaction of the chloro precursor, 3-amino-6-chloropyridazine, with various boronic acids has been utilized to introduce aryl or heteroaryl substituents, which can then be further elaborated. researchgate.net

Strategies for Amino and Hydroxyl Group Functionalization

The amino and hydroxyl groups of 6-Aminopyridazin-3-ol are amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents and the modulation of the molecule's properties.

Amino Group Functionalization:

N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination. chemicalbook.com

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction can be carried out under various conditions, including under ultrasound irradiation for a green and efficient process. orientjchem.org

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.

Hydroxyl Group Functionalization:

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base. For instance, 3-amino-6-chloropyridazine can be reacted with sodium benzylate to form 3-amino-6-benzyloxypyridazine. google.com

O-Acylation (Esterification): The hydroxyl group can be acylated to form esters, although this is less common than N-acylation in this context.

The selective functionalization of one group in the presence of the other can often be achieved by careful choice of reagents and reaction conditions. For example, N-acylation can often be performed selectively in the presence of a hydroxyl group under milder conditions.

Development of Pyridazine-Containing Chemical Scaffolds

The pyridazine nucleus is a significant heterocyclic motif in medicinal chemistry, valued for its distinctive physicochemical properties that make it a valuable scaffold in drug design. Its utility is highlighted by its presence in a range of biologically active compounds. The development of pyridazine-containing chemical scaffolds involves diverse synthetic methodologies aimed at constructing and functionalizing the pyridazine ring to explore and optimize molecular interactions with biological targets.

A key strategy in the development of pyridazine scaffolds is the synthesis of substituted pyridazine derivatives, which allows for the fine-tuning of their biological activity. Researchers have explored various synthetic routes to access a wide array of these compounds.

One common approach involves the cyclization of dicarbonyl compounds with hydrazine derivatives. For instance, the synthesis of 1,6-dihydropyridazines and their subsequent oxidation to pyridazines can be achieved through a copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. The choice of solvent plays a crucial role in the outcome of this reaction, with acetonitrile favoring the formation of 1,6-dihydropyridazines and acetic acid leading directly to the pyridazine products.

Another versatile method is the inverse electron demand Diels-Alder reaction. This approach has been successfully employed using 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, to produce functionalized pyridazines with high regioselectivity. This method is particularly useful for introducing substituents at specific positions of the pyridazine ring.

Furthermore, the functionalization of pre-existing pyridazine rings is a widely used strategy. For example, 3,6-dichloropyridazine serves as a common starting material for the synthesis of various derivatives. It can undergo nucleophilic substitution reactions to introduce different functional groups. A patented method describes the synthesis of 3-amino-6-chloropyridazine by reacting 3,6-dichloropyridazine with ammonia water in a suitable solvent. google.com This reaction provides a straightforward route to an important intermediate for further elaboration.

The development of pyridazine scaffolds also extends to the synthesis of fused heterocyclic systems containing the pyridazine moiety. These more complex structures are often sought after for their potential to interact with multiple binding sites on a biological target.

The following tables summarize some of the synthetic strategies and resulting pyridazine derivatives, showcasing the chemical diversity that can be achieved within this scaffold.

| Starting Material(s) | Key Reagents/Conditions | Product(s) | Research Focus |

| β,γ-Unsaturated hydrazones | Cu(II) catalyst, MeCN or AcOH | 1,6-Dihydropyridazines or Pyridazines | Development of cyclization reactions |

| 3-Monosubstituted s-tetrazine, Silyl enol ethers | Lewis acid | Functionalized pyridazines | Inverse electron demand Diels-Alder reaction |

| 3,6-Dichloropyridazine, Ammonia water | 30-180 °C | 3-Amino-6-chloropyridazine | Synthesis of key intermediates google.com |

| Ethyl levulinate | Six-step process including cyclization, bromination, elimination, oxidation, esterification, and chlorination | Methyl 6-chloropyridazine-3-carboxylate | Synthesis of a key intermediate for various applications researchgate.net |

These synthetic methodologies provide a robust toolkit for medicinal chemists to design and synthesize novel pyridazine-containing compounds. The ability to systematically modify the pyridazine scaffold allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The ongoing development in this area continues to yield new chemical entities with potential therapeutic applications.

Chemical Reactivity and Mechanistic Investigations of 6 Aminopyridazin 3 Ol Hydrochloride

Reaction Pathways and Intermediates

The reactivity of 6-Aminopyridazin-3-ol hydrochloride is intrinsically linked to the functional groups present on the pyridazinone core: the amino group and the hydroxyl group, which exists in tautomeric equilibrium with its keto form. While specific, detailed studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the general reactivity of the pyridazinone scaffold allows for postulation of its likely chemical behavior.

Pyridazinone derivatives are known to undergo various transformations. For instance, the synthesis of related pyridazinone derivatives often involves multi-step sequences starting from materials like α,β-unsaturated levulinates. These reactions proceed through intermediates formed via processes such as Michael-type additions. Subsequent condensation reactions with hydrazine (B178648) derivatives lead to the formation of the pyridazinone ring.

It is plausible that this compound could serve as a building block in similar synthetic pathways. The amino group can act as a nucleophile, participating in reactions with various electrophiles. For example, it could be acylated, alkylated, or used in the formation of Schiff bases. The hydroxyl group, or its keto tautomer, offers sites for etherification, esterification, or reactions at the adjacent carbon atoms. The specific intermediates in these potential pathways would depend on the reactants and conditions employed.

Exploration of Electronic Effects on Reactivity (e.g., HOMO-LUMO Interactions)

The reactivity of a chemical compound is fundamentally governed by its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity.

While specific computational studies detailing the HOMO-LUMO analysis of this compound are not readily found, general principles of electronic effects in similar heterocyclic systems can be applied. The presence of the electron-donating amino group and the electron-withdrawing/donating hydroxyl/keto group on the pyridazine (B1198779) ring creates a complex electronic environment.

The interplay of these electronic effects determines the preferred sites of reaction. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational modeling, such as Density Functional Theory (DFT), would be required to precisely calculate the HOMO-LUMO energies and map the molecular electrostatic potential (MEP) to identify the most electron-rich and electron-poor regions of this compound, thereby predicting its reactive sites.

Mechanistic Studies of Transformation Reactions

Detailed mechanistic studies for the transformation of this compound are scarce in the available scientific literature. However, insights can be drawn from the established mechanisms of related pyridazinone derivatives.

For example, the synthesis of various pyridazinone derivatives often involves condensation reactions. The mechanism of such reactions typically involves the nucleophilic attack of a hydrazine derivative on a carbonyl compound, followed by cyclization and dehydration to form the pyridazinone ring.

Transformations involving the functional groups of this compound would follow well-established organic reaction mechanisms. For instance, the acylation of the amino group would proceed via a nucleophilic acyl substitution mechanism. The specific intermediates and transition states would be dependent on the reaction conditions, such as the presence of a catalyst.

pH-Dependent Reactivity Studies

The reactivity of this compound is expected to be significantly influenced by the pH of the reaction medium. This is primarily due to the presence of the basic amino group and the acidic hydroxyl group, as well as the potential for tautomerism.

At low pH, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+). This protonation deactivates the amino group as a nucleophile and introduces a positive charge, which can influence the reactivity of the entire molecule through inductive and field effects.

Conversely, at high pH, the hydroxyl group can be deprotonated to form a phenoxide-like anion. This increases the electron-donating ability of this substituent and can enhance the nucleophilicity of the ring.

Furthermore, the tautomeric equilibrium between the hydroxy-pyridazine form and the pyridazinone form is likely to be pH-dependent. The predominant tautomer under different pH conditions will exhibit different reactivity profiles. For instance, the keto form has a reactive carbonyl group, while the enol form has a reactive hydroxyl group. Understanding this tautomeric equilibrium is crucial for predicting and controlling the reaction outcomes.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in the 6-Aminopyridazin-3-ol hydrochloride molecule. The tautomeric nature of the pyridazinone ring, existing in both lactam and lactim forms, along with the presence of an amino group and the hydrochloride salt, gives rise to a distinct vibrational spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of the hydrochloride salt will influence the spectral features, particularly those of the amino and pyridazinone moieties.

Key expected IR absorption bands include:

N-H stretching: The amino group (–NH2) and the protonated nitrogen in the pyridazine (B1198779) ring will show broad absorption bands in the region of 3400-2800 cm⁻¹. These broad features are characteristic of the stretching vibrations of N-H bonds involved in hydrogen bonding.

C=O stretching: The carbonyl group (C=O) of the pyridazinone ring in its lactam form will display a strong absorption band typically in the range of 1650-1690 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the amino group.

N-H bending: The bending vibrations of the amino group are expected to appear around 1600-1650 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridazine ring will give rise to absorptions in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond of the amino group is anticipated in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the pyridazine ring vibrations are expected to be prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H (Amino & Ring) | Stretching | 3400-2800 (broad) | 3400-2800 |

| C=O (Lactam) | Stretching | 1650-1690 (strong) | 1650-1690 (weak) |

| N-H (Amino) | Bending | 1600-1650 | 1600-1650 |

| C=N / C=C (Ring) | Stretching | 1400-1600 | 1400-1600 (strong) |

| C-N (Amino) | Stretching | 1250-1350 | 1250-1350 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, specifically identifying the chromophores present. The pyridazinone ring, with its conjugated π-system, acts as the primary chromophore in this compound.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (high molar absorptivity, ε) and are expected to appear at shorter wavelengths (around 200-300 nm).

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. They are generally of lower intensity and appear at longer wavelengths (above 300 nm).

The position and intensity of these absorption maxima can be influenced by the solvent polarity and the pH of the solution, due to the presence of the ionizable amino group and the tautomeric nature of the pyridazinone ring.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~220-280 nm | High |

| n → π | ~300-350 nm | Low |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for assigning the structure of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following signals are expected:

Pyridazine ring protons: The two protons on the pyridazine ring will likely appear as doublets in the aromatic region (δ 6.0-8.0 ppm), with their coupling constant providing information about their relative positions.

Amino protons: The protons of the amino group (–NH2) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

N-H proton: The proton on the nitrogen of the pyridazinone ring will also likely appear as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The expected chemical shifts for the carbons in this compound are:

Carbonyl carbon: The carbon of the C=O group is expected to be the most downfield signal, typically in the range of δ 160-180 ppm.

Pyridazine ring carbons: The carbons of the pyridazine ring will appear in the range of δ 120-160 ppm. The carbon attached to the amino group will be shifted upfield compared to the others due to the electron-donating effect of the amino group. A study on pyridazin-3(2H)-one and its derivatives provides a basis for these assignments rsc.org.

Interactive Data Table: Expected NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Ring CH | 6.0 - 8.0 |

| ¹H | -NH₂ | Variable (broad singlet) |

| ¹H | Ring NH | Variable (broad singlet) |

| ¹³C | C=O | 160 - 180 |

| ¹³C | Ring C-NH₂ | 140 - 155 |

| ¹³C | Ring C | 120 - 140 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M+H]⁺) corresponding to the protonated free base (C₄H₅N₃O) would be expected at m/z 112.0505.

The fragmentation pattern will be characteristic of the pyridazinone ring structure. Common fragmentation pathways for related pyridazinone structures involve the loss of small neutral molecules such as CO, N₂, and HCN. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z |

| [M+H]⁺ (free base) | [C₄H₆N₃O]⁺ | 112.0505 |

| [M+H - CO]⁺ | [C₃H₆N₃]⁺ | 84.0556 |

| [M+H - N₂]⁺ | [C₄H₆NO]⁺ | 84.0444 |

Computational and Theoretical Chemistry Studies of 6 Aminopyridazin 3 Ol Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are foundational to modern computational chemistry. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron density and derive various molecular properties. For a molecule like 6-Aminopyridazin-3-ol hydrochloride, these studies would provide deep insights into its stability and chemical behavior.

The electronic structure of a molecule is central to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of this. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive. While specific calculations for this compound are not available, studies on related pyridazine (B1198779) derivatives often focus on how different substituents alter the HOMO-LUMO gap to tune the molecule's electronic properties and biological activity.

Table 1: Illustrative Data for Frontier Orbital Analysis (Note: The following table is a hypothetical representation to illustrate how data would be presented. No published values for this compound were found.)

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | Value not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value not available | Energy of the Lowest Unoccupied Molecular Orbital |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would identify the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and electrophilic interaction, while the hydrogen atoms of the amino group and the pyridazine ring would show positive potential.

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., N-H stretching, C=O stretching). These predicted spectra are invaluable for interpreting experimental IR data and confirming the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are predicted by calculating the electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition. The calculations provide the absorption wavelength (λmax) and oscillator strength, which corresponds to the intensity of the absorption.

These theoretical predictions help in understanding the electronic and structural characteristics of the molecule.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the dynamic behavior of molecules and their interactions with their environment over time.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. By systematically rotating the rotatable bonds in this compound, researchers could identify various low-energy conformers. The results are often visualized on a potential energy surface or landscape, where energy minima correspond to stable conformers. This analysis is crucial for understanding how the molecule might adopt different shapes to interact with biological targets like enzymes or receptors.

Molecular modeling is also used to calculate the energy of interaction between the molecule of interest and another chemical species, such as a solvent molecule, a metal ion, or the active site of a protein. These calculations quantify the strength of non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. For this compound, this could involve modeling its interaction with water to understand its solubility or docking it into a protein's binding site to predict its potential as a drug candidate. The interaction energy is a key determinant of binding affinity and specificity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reactivity Predictions and Mechanistic Insights from Computational Data (e.g., Fukui Functions, Parr Functions)

Fukui Functions: Identifying Reactive Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. faccts.deacs.org It helps in identifying the most probable sites for chemical reactions. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

A higher value of the Fukui function at a particular atomic site suggests a higher reactivity of that site towards the corresponding type of attack. nih.gov For 6-Aminopyridazin-3-ol, the Fukui functions would be calculated for each atom to create a reactivity map of the molecule.

In the case of 6-Aminopyridazin-3-ol, one can hypothesize the reactive sites based on the known electronic effects of the amino and hydroxyl/oxo functional groups on the pyridazine ring. The amino group is an electron-donating group, which would increase the electron density on the pyridazine ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. The hydroxyl/oxo group, depending on the tautomeric form, can also influence the electron distribution.

Illustrative Data Table of Condensed Fukui Functions

While specific calculated data for this compound is not available, a hypothetical data table of condensed Fukui functions (where the function is evaluated for each atom) would resemble the following:

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 | |||

| N2 | |||

| C3 | |||

| C4 | |||

| C5 | |||

| C6 | |||

| O (on C3) | |||

| N (on C6) |

Parr Functions: A More Precise Tool for Site Selectivity

The Parr functions, P(r), are related to the electrophilicity and nucleophilicity indices and provide a more refined prediction of reactive sites, particularly in cases where Fukui functions might be ambiguous. mdpi.comnih.gov The electrophilic Parr function (Pk+) and nucleophilic Parr function (Pk-) identify the most electrophilic and nucleophilic centers in a molecule, respectively. mdpi.com

For a molecule like 6-Aminopyridazin-3-ol, the Parr functions would help to distinguish the reactivity of the different nitrogen and carbon atoms in the ring, as well as the exocyclic oxygen and nitrogen atoms. For instance, the analysis of the electrophilic Parr functions would indicate the most likely atom to be attacked by a nucleophile. mdpi.com Conversely, the nucleophilic Parr functions would highlight the atom most likely to initiate an attack on an electrophile. mdpi.com

Mechanistic Insights from Reactivity Predictions

The data obtained from Fukui and Parr functions can provide valuable mechanistic insights into the reactions of 6-Aminopyridazin-3-ol. For example, in a potential electrophilic substitution reaction, the calculations would predict which carbon or nitrogen atom on the ring is the most likely site of substitution. Similarly, for reactions involving nucleophiles, these descriptors would identify the most susceptible atom for attack. This information is crucial for understanding reaction pathways and for designing new synthetic routes involving this compound.

Illustrative Data Table of Condensed Parr Functions

A hypothetical data table for the condensed Parr functions for 6-Aminopyridazin-3-ol would be structured as follows:

| Atom | Pk+ (Electrophilic Attack Site) | Pk- (Nucleophilic Attack Site) |

|---|---|---|

| N1 | ||

| N2 | ||

| C3 | ||

| C4 | ||

| C5 | ||

| C6 | ||

| O (on C3) | ||

| N (on C6) |

Crystal Engineering and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies for Atomic Arrangement

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the atomic arrangement within a crystalline solid. For derivatives of the pyridazinone family, to which 6-aminopyridazin-3-ol hydrochloride belongs, this method has been pivotal. X-ray diffraction studies on related pyridazinone compounds have revealed that they can crystallize in different systems, such as monoclinic and triclinic, which influences their physical properties. nih.gov The precise bond lengths, bond angles, and torsion angles obtained from these studies are essential for a complete structural description.

In the case of pyridazinone derivatives, the molecular geometry, including the planarity of the pyridazinone ring and the orientation of substituent groups, is a key aspect elucidated by X-ray diffraction. For instance, in some related structures, the pyridazinone ring is observed to be nearly coplanar with other aromatic moieties, a feature that can facilitate specific intermolecular interactions. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The crystal packing of this compound is governed by a network of intermolecular interactions. Hydrogen bonds are particularly significant, given the presence of amine and hydroxyl functional groups, as well as the chloride counter-ion. In analogous structures of aminopyridines and pyridazinones, N—H⋯O and N—H⋯N hydrogen bonds are common motifs that direct the assembly of molecules into well-defined patterns, such as inversion dimers with R22(8) ring motifs. nih.govepa.gov The presence of the pyridine (B92270) nitrogen atom often leads to the formation of strong N—H⋯N(pyr) hydrogen bonds. epa.gov

Hirshfeld Surface Analysis for Non-Covalent Interactions

For example, in a related pyridazinone derivative, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H⋯H contacts, followed by C⋯H/H⋯C, Cl⋯H/H⋯Cl, and Cl⋯C/C⋯Cl contacts. nih.gov In another case, the most prominent interactions were found to be H⋯H, H⋯O/O⋯H, and C⋯H/C⋯H contacts. These analyses provide a detailed picture of the interaction landscape within the crystal.

The following is an interactive data table summarizing the contributions of various intermolecular contacts to the Hirshfeld surface for a representative pyridazinone derivative, illustrating the type of data obtained from such an analysis:

| Contact Type | Contribution (%) |

| H⋯H | 37.9 |

| C⋯H/H⋯C | 18.7 |

| Cl⋯H/H⋯Cl | 16.4 |

| Cl⋯C/C⋯Cl | 6.7 |

| O⋯H/H⋯O | 6.5 |

| N⋯H/H⋯N | 4.8 |

| C⋯O/O⋯C | 3.3 |

| C⋯N/N⋯C | 2.5 |

Note: Data presented is for a related dichlorobenzyl-phenylethenyl-pyridazin-3(2H)-one and is illustrative of the type of data generated in a Hirshfeld surface analysis. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Studies on related compounds, such as mono- and diaminopyridines, have explored the role of intermolecular interactions in the formation of different crystal structures. epa.gov The investigation of polymorphism in this compound would involve screening for different crystalline forms under various crystallization conditions.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another area of active research. The formation of co-crystals can be a strategy to modify the physicochemical properties of a compound. The analysis of intermolecular interactions in known structures provides insights into the types of synthons that are likely to form, which can guide the selection of co-formers for this compound. mdpi.com

Supramolecular Chemistry Involving 6 Aminopyridazin 3 Ol Hydrochloride

Design of Molecular Recognition Systems Utilizing 6-Aminopyridazin-3-ol Hydrochloride

Molecular recognition is a fundamental concept in supramolecular chemistry, involving the specific binding of a guest molecule to a complementary host molecule. The design of such systems relies on the strategic placement of functional groups that can engage in specific non-covalent interactions. This compound possesses a rich array of functionalities that make it an excellent candidate for the construction of molecular recognition systems.

The pyridazine (B1198779) ring itself has unique physicochemical properties conducive to molecular recognition, including a significant dipole moment that can participate in π-π stacking interactions and a dual hydrogen-bonding capability. Current time information in San Diego, CA, US.nih.gov The presence of both an amino group and a hydroxyl group on the 6-aminopyridazin-3-ol scaffold significantly enhances its ability to form multiple, directional hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of intricate and stable recognition motifs.

The design of molecular recognition systems often involves creating a host with a cavity or cleft that is sterically and electronically complementary to a specific guest. The pyridazine moiety can be incorporated into larger macrocyclic or acyclic structures to create such hosts. The amino and hydroxyl substituents can then be positioned to interact specifically with complementary functional groups on a target guest molecule, such as carboxylic acids, amides, or other hydrogen-bonding species.

Table 1: Potential Non-Covalent Interactions for Molecular Recognition with this compound

| Interaction Type | Donor/Acceptor on 6-Aminopyridazin-3-ol | Potential Guest Functional Group |

| Hydrogen Bonding | Amino group (donor), Hydroxyl group (donor/acceptor), Pyridazine Nitrogens (acceptor) | Carboxylates, Amides, Alcohols, Amines |

| π-π Stacking | Pyridazine ring | Aromatic rings (e.g., phenyl, pyridine) |

| Ion Pairing | Protonated Pyridazine ring | Anionic species (e.g., carboxylates, phosphates) |

The hydrochloride salt form of the compound introduces the potential for ion-pairing interactions, where the protonated pyridazine ring can interact with anionic guests. This adds another layer of specificity to the molecular recognition process.

Self-Assembly Strategies for Ordered Architectures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. nih.govjohnshopkins.edugoogle.com The ability of this compound to form multiple hydrogen bonds makes it a prime candidate for the construction of one-, two-, and three-dimensional supramolecular architectures through self-assembly.

The key to designing self-assembling systems is the presence of recognition motifs that direct the molecules to arrange in a predictable manner. In the case of 6-aminopyridazin-3-ol, the amino and hydroxyl groups can participate in robust and directional hydrogen-bonding networks. For instance, the formation of amide-amide-like hydrogen bonds between the amino group of one molecule and the carbonyl group of the pyridazinone tautomer of another can lead to the formation of tapes or sheets.

Furthermore, the pyridazine nitrogen atoms can act as hydrogen bond acceptors, leading to more complex, three-dimensional networks. mdpi.com The planarity of the pyridazine ring also facilitates π-π stacking interactions, which can further stabilize the self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of a variety of ordered architectures, such as columns, layers, and porous frameworks.

Table 2: Supramolecular Synthons Potentially Formed by 6-Aminopyridazin-3-ol

| Synthon Type | Interacting Functional Groups | Resulting Architecture |

| Amide-like Dimer | Amino group and Carbonyl (of tautomer) | Dimeric units, chains |

| Catemer | Amino group and Pyridazine Nitrogen | 1D chains |

| Sheet Formation | Multiple intermolecular hydrogen bonds | 2D layers |

| Stacked Arrays | π-π interactions of pyridazine rings | 1D columns |

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule that fits within that cavity. nih.govrsc.org While this compound itself is a small molecule, its derivatives can be designed to act as either hosts or guests in such systems.

As a guest, derivatives of 6-aminopyridazin-3-ol can be encapsulated within larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The selection of the host would depend on the size and shape of the pyridazine derivative. The interactions driving the formation of these host-guest complexes would include hydrophobic interactions between the pyridazine ring and the nonpolar cavity of the host, as well as hydrogen bonding between the amino and hydroxyl groups of the guest and the functional groups on the rim of the host.

Conversely, the 6-aminopyridazin-3-ol scaffold can be incorporated into the structure of a larger host molecule. For example, two pyridazine units could be linked by a flexible or rigid spacer to create a macrocyclic host. The inwardly directed amino and hydroxyl groups could then bind to a small, complementary guest molecule within the cavity. The design of such hosts allows for the selective binding of specific guests based on size, shape, and chemical complementarity.

Table 3: Potential Host-Guest Systems Involving 6-Aminopyridazin-3-ol Derivatives

| Role of Pyridazine Derivative | Host Molecule | Guest Molecule | Driving Interactions |

| Guest | Cyclodextrin | 6-Aminopyridazin-3-ol derivative | Hydrophobic interactions, Hydrogen bonding |

| Guest | Calixarene | 6-Aminopyridazin-3-ol derivative | π-π stacking, Hydrogen bonding |

| Host Component | Macrocycle containing two pyridazine units | Small organic molecule (e.g., dicarboxylic acid) | Hydrogen bonding, Steric fit |

Q & A

Basic: What safety precautions are critical when handling 6-Aminopyridazin-3-ol hydrochloride in laboratory settings?

Methodological Answer:

- Ventilation & Dust Control : Use local exhaust ventilation and avoid aerosol generation. Ground equipment to prevent static discharge, as fine dust accumulation may pose explosion risks (observed in pyridazine derivatives) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Wash hands thoroughly after handling.

- Storage : Store in sealed containers at room temperature (20–25°C) in a dry, well-ventilated area. Avoid proximity to food or beverages .

- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills, followed by decontamination with ethanol/water mixtures.

Basic: How is the structural identity of this compound confirmed in synthetic batches?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values).

Advanced: What HPLC parameters are optimal for quantifying this compound in complex mixtures?

Methodological Answer:

-

Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm), ideal for polar hydrochlorides .

-

Mobile Phase : 0.03 M phosphate buffer (pH 6.5) : methanol (70:30), adjusted with acetic acid .

-

Detection : UV at 210–220 nm (max absorbance for pyridazine derivatives).

-

Validation :

Parameter Value Source Linearity range 1–100 µg/mL (R² >0.999) Adapted Recovery (%) 98.5–101.2 RSD (precision) <1.5%

Advanced: How can impurity profiles of this compound be characterized during synthesis?

Methodological Answer:

- Reference Standards : Use EP/Pharmaceutical-grade impurities (e.g., diaminopteridinyl analogs in ) .

- LC-MS/MS : Employ a Q-TOF system with ESI+ ionization to detect byproducts (e.g., chlorinated intermediates or dimerization products).

- Thresholds : Limit unidentified impurities to <0.10% and total impurities <0.50% (per ICH Q3A guidelines).

Advanced: What strategies stabilize this compound in aqueous formulations?

Methodological Answer:

-

pH Optimization : Maintain pH 4–6 to prevent hydrolysis (observed in pyridoxine hydrochloride studies) .

-

Lyophilization : For long-term storage, freeze-dry with cryoprotectants (e.g., trehalose at 5% w/v).

-

Accelerated Stability Testing :

Condition Degradation (%) Time (Days) 40°C/75% RH 2.1 30 25°C/60% RH 0.5 90

Advanced: How can reaction yields be optimized for synthesizing this compound?

Methodological Answer:

- Catalytic Systems : Use Pd/C (5% wt) in ethanol under H (1 atm) for nitro-group reduction (yields >85%) .

- Solvent Screening : Compare DMF, THF, and acetonitrile for aminolysis steps. DMF showed 20% higher efficiency.

- DoE Approach : Apply a 3 factorial design to optimize temperature (60–80°C) and stoichiometry (1:1.2 amine:substrate).

Advanced: Can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.